molecular formula C18H19N3O6S2 B12646810 Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12646810
M. Wt: 437.5 g/mol
InChI Key: KFOAPIZYSPWNQG-UHFFFAOYSA-N
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Description

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a pyrrole ring, and a methylsulfonyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include thieno[3,2-d]pyrimidine derivatives, pyrrole derivatives, and methylsulfonyl chloride. The synthetic route may involve:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrole ring: This step may involve coupling reactions using reagents such as palladium catalysts.

    Attachment of the methylsulfonyl group: This is typically done using methylsulfonyl chloride in the presence of a base like triethylamine.

    Final esterification: The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring and the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its combination of a thieno[3,2-d]pyrimidine core, a pyrrole ring, and a methylsulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H19N3O6S2

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19N3O6S2/c1-18(2,3)27-17(23)21-8-6-7-10(21)12-13-11(28-14(12)15(22)26-4)9-19-16(20-13)29(5,24)25/h6-9H,1-5H3

InChI Key

KFOAPIZYSPWNQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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